molecular formula C13H15F3N4O2 B6416703 tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034154-19-1

tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

Cat. No. B6416703
CAS RN: 2034154-19-1
M. Wt: 316.28 g/mol
InChI Key: IDSIMUJUAAKORK-UHFFFAOYSA-N
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Description

This compound is a type of organic compound . It is a derivative of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors . Molecular docking and molecular dynamics simulation indicated that similar compounds could bind to c-Met and VEGFR-2 protein .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound had a melting point of 281–283°C . Another compound had a triclinic space group, with a calculated density of 1.375 g/cm^3 .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown promising results in inhibiting the growth of certain cancer cell lines . Therefore, this compound could be further studied for its potential applications in medicinal chemistry.

properties

IUPAC Name

tert-butyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-9-18-19-10-8(13(14,15)16)5-4-6-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIMUJUAAKORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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